molecular formula C12H19NO2S B2400314 Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate CAS No. 1594732-58-7

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate

Cat. No.: B2400314
CAS No.: 1594732-58-7
M. Wt: 241.35
InChI Key: XRYGHDPOINDJFS-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate is a chemical compound with the molecular formula C12H19NO2S. It is a carbamate derivative, which means it contains a carbamate group (a functional group with the formula -NHCOO-). This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-propan-2-ylthiophen-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
  • Tert-butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
  • Tert-butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate

Uniqueness

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems .

Properties

IUPAC Name

tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-8(2)9-6-16-7-10(9)13-11(14)15-12(3,4)5/h6-8H,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYGHDPOINDJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594732-58-7
Record name tert-butyl N-[4-(propan-2-yl)thiophen-3-yl]carbamate
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